N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide
Description
This compound is a benzothiadiazole-furan hybrid featuring a fluorinated benzo[c][1,2,5]thiadiazole core linked to a 2,5-dimethylfuran-3-carboxamide group. The benzo[c][1,2,5]thiadiazole moiety is sulfonated (2,2-dioxido) and substituted with fluorine at position 6 and methyl groups at positions 1 and 3. The furan carboxamide introduces additional methyl substituents at positions 2 and 4.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c1-8-5-10(9(2)23-8)15(20)17-12-7-14-13(6-11(12)16)18(3)24(21,22)19(14)4/h5-7H,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZHQVJGFNPFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure incorporates a thiadiazole moiety, which is known for various bioactive properties. This article reviews the biological activity of this compound based on recent research findings.
The compound's IUPAC name reflects its complex structure, which includes a furan and a thiadiazole ring. The molecular formula is , with a molecular weight of approximately 335.36 g/mol. The presence of fluorine in the structure may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 335.36 g/mol |
| Solubility | Soluble in DMSO |
| CAS Number | Not specified |
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzothiazine have shown significant activity against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays using human fibroblast cell lines have been employed to evaluate the safety profile of related compounds. These studies indicate that while some derivatives exhibit potent antimicrobial activity, they also possess varying degrees of cytotoxicity. For example, certain benzothiazine derivatives demonstrated low cytotoxicity at therapeutic concentrations .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exert neuroprotective effects. In vitro studies have shown that some benzothiazine derivatives can protect neuronal cells from toxic agents like 1-methyl-4-phenylpyridinium (MPP+), suggesting potential applications in neurodegenerative diseases .
Study 1: Antimicrobial Screening
A comprehensive screening of 20 benzothiazine derivatives revealed that several compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The disk diffusion method was utilized to assess efficacy, with results indicating zones of inhibition comparable to standard antibiotics .
Study 2: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of benzothiazine derivatives on L292 fibroblast cells, it was found that while some compounds had IC50 values above 50 µM (indicating low toxicity), others were significantly more toxic at lower concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Influence: The target compound’s benzo[c][1,2,5]thiadiazole core shares sulfonated and fluorinated features with ’s thiophene analog, but the dimethylfuran carboxamide distinguishes it electronically and sterically. Thiophene analogs () may exhibit stronger π-π stacking due to sulfur’s polarizability, whereas the furan’s oxygen could enhance solubility .
Substituent Effects :
- The 6-fluoro group in the target compound and ’s analog may reduce metabolic degradation, a common strategy in pesticide design (e.g., fluazuron’s difluoro-benzamide group) .
- Dimethyl substituents on the furan (target) versus chloro on the thiophene () suggest divergent lipophilicity profiles, impacting membrane permeability .
Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
